1-(2,4-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea
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Overview
Description
1-(2,4-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea is a compound that features both methoxy and trifluoromethyl groups. These functional groups are known for their significant roles in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 2,4-dimethoxyaniline with 4-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with enhanced properties such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-(2,4-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The methoxy groups can participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)ethanone
- Trifluoromethyl phenyl sulfone
Uniqueness
1-(2,4-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethyl groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-23-12-7-8-13(14(9-12)24-2)21-15(22)20-11-5-3-10(4-6-11)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOPULRSWJFPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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